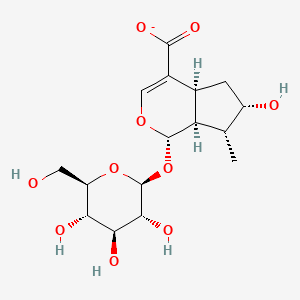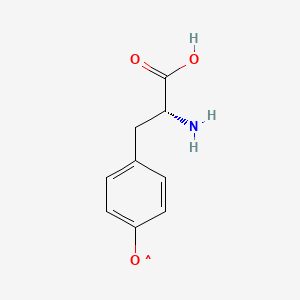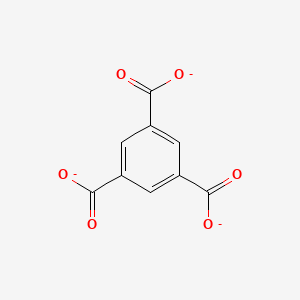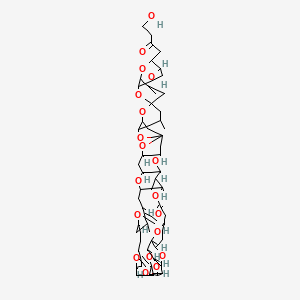
CID 6711990
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 6711990 is a polyether macrolide compound isolated from the marine sponge Lissodendoryx. It has garnered significant attention due to its potent anti-tumoral activity. This compound inhibits GTP binding to tubulin, preventing microtubule assembly, which is crucial for cell division .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: CID 6711990 is primarily obtained from marine sponges, but due to its low natural abundance, synthetic methods have been explored. The synthesis involves complex multi-step processes, including macrolactonization and glycosylation reactions .
Industrial Production Methods: Large-scale production of this compound is challenging due to its intricate structure. Methods such as mariculture, ex situ culture, and cell culture have been evaluated. chemical synthesis and semi-synthesis remain the most feasible approaches for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: CID 6711990 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
CID 6711990 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit microtubule assembly.
Wirkmechanismus
CID 6711990 exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting GTP binding to tubulin, it prevents microtubule assembly, leading to cell cycle arrest and apoptosis. This mechanism is similar to other anti-tubulin drugs such as vincristine and vinblastine .
Vergleich Mit ähnlichen Verbindungen
- Halichondrin B
- Homohalichondrin B
- Ecteinascidin 743
- LL-15
Comparison: CID 6711990 is unique due to its specific binding affinity to tubulin and its potent anti-tumoral activity. While similar compounds like halichondrin B and homohalichondrin B also inhibit microtubule assembly, this compound has shown distinct pharmacological properties and higher efficacy in certain cancer cell lines .
Eigenschaften
Molekularformel |
C61H86O19 |
|---|---|
Molekulargewicht |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3/t27-,29?,30?,32?,34?,35?,36?,37?,38+,39+,40?,41?,42?,43+,44?,45+,46?,47?,48+,50+,51+,52?,53?,54?,55+,56?,57?,58?,59+,60+,61+/m1/s1 |
InChI-Schlüssel |
WVWWZNXKZNACRW-XAWBFGRASA-N |
Isomerische SMILES |
C[C@@H]1CC2CC[C@H]3C(=C)CC(O3)CC[C@]45CC6[C@H](O4)C7C(O6)C(O5)C8[C@@H](O7)CCC(O8)CC(=O)OC9[C@H](CC(C1=C)O2)OC1CC2C(C[C@@]3(O2)C[C@H]2[C@@H](O3)C(C[C@@]3(O2)CC([C@H]2[C@@H](O3)CC(C(O2)CC(=O)CCO)O)C)C)OC1C9C |
Kanonische SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Synonyme |
IHB cpd isohomohalichondrin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


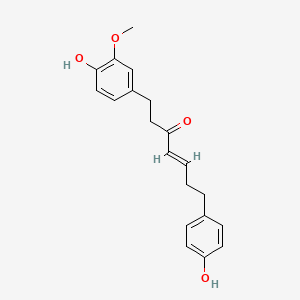
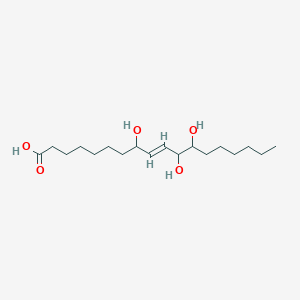
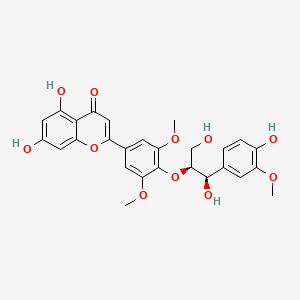
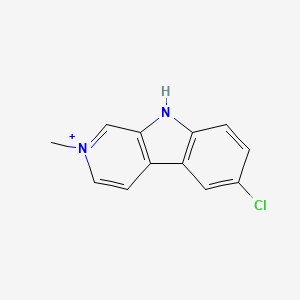
![1,3-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B1238082.png)
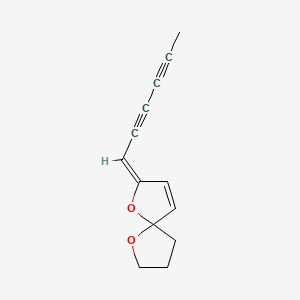
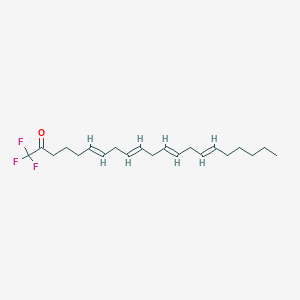
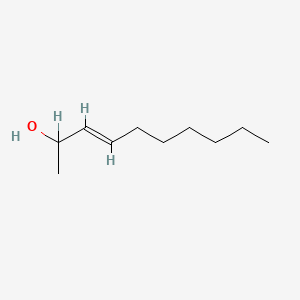
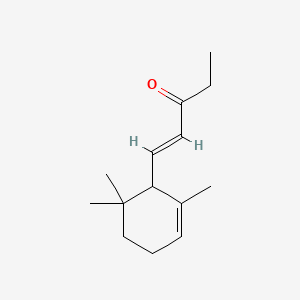
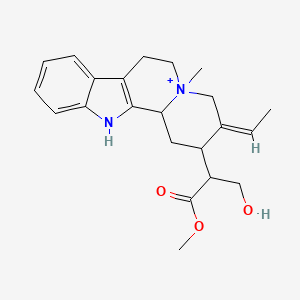
![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)
